(2,2,6,6-Tetramethylcyclohexyl)methanol

Fragrance Chemistry Stereochemistry Olfactory Perception

(2,2,6,6-Tetramethylcyclohexyl)methanol (CAS 83357-68-0), widely known in the flavor and fragrance industry as Norlimbanol®, is a highly hindered, lipophilic cycloaliphatic alcohol with the molecular formula C11H22O and a molecular weight of 170.29 g/mol. It is a cornerstone synthetic ingredient for creating powerful, dry woody-amber olfactory notes.

Molecular Formula C11H22O
Molecular Weight 170.29 g/mol
Cat. No. B15313303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,2,6,6-Tetramethylcyclohexyl)methanol
Molecular FormulaC11H22O
Molecular Weight170.29 g/mol
Structural Identifiers
SMILESCC1(CCCC(C1CO)(C)C)C
InChIInChI=1S/C11H22O/c1-10(2)6-5-7-11(3,4)9(10)8-12/h9,12H,5-8H2,1-4H3
InChIKeySYBAMBUWFXNSNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What is (2,2,6,6-Tetramethylcyclohexyl)methanol (Norlimbanol) and Why Sourcing the Correct CAS is Critical


(2,2,6,6-Tetramethylcyclohexyl)methanol (CAS 83357-68-0), widely known in the flavor and fragrance industry as Norlimbanol®, is a highly hindered, lipophilic cycloaliphatic alcohol with the molecular formula C11H22O and a molecular weight of 170.29 g/mol . It is a cornerstone synthetic ingredient for creating powerful, dry woody-amber olfactory notes. The compound is a racemic mixture of trans-configured isomers, and its olfactory potency and character are exquisitely dependent on its stereochemistry. The name 'Norlimbanol' is often used interchangeably with the specific stereoisomer mixture that exhibits the desired strong, amber-woody scent, making precise chemical identification via CAS number essential for procurement [1]. This guide provides the evidence necessary to differentiate this specific stereochemical composition from its structurally similar, but functionally distinct, analogs.

The Risk of Substituting (2,2,6,6-Tetramethylcyclohexyl)methanol with Structural Analogs: Stereochemistry Dictates Function


Generic substitution of (2,2,6,6-Tetramethylcyclohexyl)methanol with other cyclohexyl methanols or even its own diastereomers will result in a complete loss of the intended functional performance. The compound's value proposition is not derived from its basic chemical class but from the precise stereochemical arrangement that triggers a specific olfactory response. Research has definitively shown that among the four possible trans isomers of this compound, only one, the (1'R,3S,6'S) isomer, possesses the potent, characteristic amber-woody odor. Its enantiomer is almost odorless, and the remaining diastereoisomers are considerably weaker and perceptible only to the most sensitive individuals [1]. Furthermore, substituting this trans-isomer mixture with its cis-isomer counterpart, Timberol, yields a markedly different, drier, and less powerful woody character, rendering it unsuitable for formulations requiring the specific warm, round, and potent amber signature of Norlimbanol [2]. Therefore, procurement must be driven by evidence of the correct stereochemical profile and purity, not simply the chemical family name.

Quantitative Evidence for Selecting (2,2,6,6-Tetramethylcyclohexyl)methanol Over its Closest Analogs


Olfactory Potency: A Sharp Stereochemical Differentiation Among the Four Trans Isomers

The olfactory activity of (2,2,6,6-Tetramethylcyclohexyl)methanol is entirely dependent on its stereochemistry. A study comparing all four possible trans isomers of Norlimbanol found that only one specific isomer, designated 1A with the (1'R,3S,6'S) absolute configuration, possesses a 'very strong amber-woody smell.' In stark contrast, its enantiomer, 1B, is 'almost odorless and devoid of amber-woody character,' while the remaining diastereoisomers, 1C and 1D, are 'considerably weaker' [1]. This demonstrates that the racemic trans-mixture, often referred to as Norlimbanol, derives its potent character almost exclusively from the presence of the 1A isomer. Procuring a stereochemically undefined mixture or an alternative isomer will lead to a complete failure in odor performance.

Fragrance Chemistry Stereochemistry Olfactory Perception

Cis/Trans Isomer Comparison: Norlimbanol (Trans) vs. Timberol (Cis)

Beyond stereoisomers within the trans-family, a critical geometric isomer exists: the cis-form, known as Timberol. Comparative olfactory evaluations consistently report that the trans-isomer mixture, (2,2,6,6-Tetramethylcyclohexyl)methanol (Norlimbanol), is 'stronger and contributes more of an amber-like odour' than its cis-form counterpart (Timberol) [1]. The cis-isomer is characterized as having a 'drier, more vertical aromatic behavior,' whereas the trans-isomer is 'warmer and rounder in tonality' [2]. This difference in both strength and character means that these two compounds are not functionally interchangeable in fragrance formulations.

Fragrance Chemistry Geometric Isomerism Perfumery

Predicted Physicochemical Distinction from a Positional Isomer

While olfactory data is paramount, predicted physicochemical properties can also differentiate (2,2,6,6-Tetramethylcyclohexyl)methanol from its positional isomers, which are sometimes offered as a generic 'cyclohexyl methanol' alternative. A comparison of predicted data shows a notable difference in lipophilicity (LogP) between the target 2,2,6,6-substituted compound and its 3,3,5,5-substituted isomer. The target compound has a predicted LogP of 3.94 [1], whereas the positional isomer (3,3,5,5-Tetramethylcyclohexyl)methanol is predicted to have a LogP of 3.54 . This difference reflects a significant alteration in molecular shape and hydrophobicity, which can impact solubility, substantivity on various substrates, and overall performance in a complex fragrance or industrial formulation [1].

Physical Chemistry Computational Chemistry Isomer Comparison

Regulatory Usage Constraints: IFRA Standards Define Safe and Effective Concentration Ranges

The International Fragrance Association (IFRA) provides clear, quantified guidelines for safe usage levels, which also serve as a benchmark for a compound's potency and formulation behavior. For (2,2,6,6-Tetramethylcyclohexyl)methanol (as Norlimbanol), the IFRA 51 standard sets a maximum permitted concentration of 1.3% in the finished product (for Category 4 applications) . This specific, low limit reflects the compound's exceptional olfactory strength and substantivity, necessitating careful dosing. While other woody-amber molecules also have IFRA restrictions, this specific numerical limit is a critical parameter for formulators and purchasers, ensuring both regulatory compliance and cost-effective, performance-driven use of a highly potent material . Average usage in a perfume compound is typically around 0.25%, further emphasizing its high-impact nature .

Regulatory Compliance Fragrance Safety IFRA Standards

Specific Application Scenarios Where (2,2,6,6-Tetramethylcyclohexyl)methanol's Differentiated Profile is Required


High-Performance Fine Fragrance Formulation: Crafting a Potent, Long-Lasting Woody-Amber Dry-Down

In fine fragrance creation, where a powerful, diffusive, and long-lasting woody-amber signature is essential, (2,2,6,6-Tetramethylcyclohexyl)methanol is irreplaceable. The quantitative evidence of its unique stereochemical potency and its superior strength over its cis-isomer counterpart [1] makes it the definitive choice for formulators seeking to build robust base notes. Its typical use at just 0.25% of the perfume compound demonstrates its high impact and cost-effectiveness per unit of olfactory effect. Substituting with a generic analog would result in a weaker, less substantive fragrance, failing to meet the performance specifications of a premium product.

Functional Perfumery with High Substantivity Requirements: Laundry Care and Hard Surface Cleaners

For functional products like laundry detergents and hard surface cleaners, fragrance must survive harsh conditions and provide long-lasting freshness. The distinct physicochemical profile of (2,2,6,6-Tetramethylcyclohexyl)methanol, inferred from its higher predicted LogP , suggests superior substantivity on fabrics and surfaces compared to its more polar positional isomers. This property, combined with its documented olfactory potency [1], allows formulators to achieve the desired scent performance at lower, more cost-efficient inclusion levels while adhering to strict safety guidelines like the IFRA 51 limit of 1.3% .

Chiral Research and Olfactory Receptor Studies: Investigating Structure-Odor Relationships

In academic or industrial research focused on olfaction, the extreme stereochemical differentiation of (2,2,6,6-Tetramethylcyclohexyl)methanol's isomers serves as a classic model system. The stark contrast between the highly potent (1'R,3S,6'S) isomer and its nearly odorless enantiomer provides a powerful tool for probing olfactory receptor binding and signal transduction. Procuring a specific, well-characterized batch of this compound is essential for generating reproducible, interpretable data in structure-odor relationship studies. A stereochemically undefined or impure sample would confound experimental results, making the procurement of a verified product a non-negotiable requirement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2,2,6,6-Tetramethylcyclohexyl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.